Ethyl(5-fluoro-2-methoxyphenyl)sulfane
Description
Properties
IUPAC Name |
2-ethylsulfanyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZUFYTTNPZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Synthesis
The synthesis typically begins with the preparation of a halogenated aromatic intermediate. For ethyl(5-fluoro-2-methoxyphenyl)sulfane, 5-fluoro-2-methoxybromobenzene serves as a critical precursor. Drawing from methods in, halogenation of 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide yields 4-fluoro-2-methoxy-1-nitrobenzene. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation) produces 5-fluoro-2-methoxyaniline, which can be diazotized and subjected to Sandmeyer conditions to install bromine at the desired position.
Thiolate Coupling
The brominated intermediate reacts with sodium ethanethiolate (NaSEt) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. The methoxy group at the ortho position activates the ring toward nucleophilic substitution, while the electron-withdrawing fluorine at the para position moderates reactivity to prevent over-substitution. Typical yields range from 65% to 78%, with purity dependent on recrystallization solvents such as petroleum ether.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 65–78% |
Ullmann-Type Coupling
Copper-Catalyzed Thioetherification
Ullmann coupling employs a copper catalyst (e.g., CuI) to mediate the reaction between 5-fluoro-2-methoxyiodobenzene and ethanethiol. This method, adapted from sulfone synthesis in, utilizes a ligand such as 1,10-phenanthroline to enhance catalytic efficiency. The reaction proceeds in toluene at 110°C, achieving yields up to 70%.
Optimization Insights
-
Catalyst Loading : 10 mol% CuI ensures complete conversion without side-product formation.
-
Solvent Effects : Toluene outperforms DMSO in minimizing oxidation of the thiol to disulfide.
-
Substrate Scope : Electron-deficient aryl halides (e.g., iodides) react more efficiently than bromides.
Mitsunobu Reaction for C–S Bond Formation
Hydroxyl Group Activation
If a hydroxyl-substituted precursor (e.g., 5-fluoro-2-methoxyphenol) is available, the Mitsunobu reaction enables direct installation of the ethylthio group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is displaced by ethanethiol in tetrahydrofuran (THF) at 0°C to room temperature.
Key Advantages:
Limitations:
Reduction of Sulfone Intermediates
Sulfone Synthesis and Reduction
Oxidation of thioethers to sulfones is well-documented, but the reverse process—reducing sulfones to thioethers—offers an alternative route. For example, 5-fluoro-2-methoxyphenyl ethyl sulfone can be reduced using lithium aluminum hydride (LiAlH4) in THF at reflux. This method, while less atom-economical, avoids harsh nucleophilic conditions and achieves yields of 60–68%.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Drawback |
|---|---|---|---|---|
| SNAr | 65–78 | 80–100 | High regioselectivity | Requires activated aryl halide |
| Ullmann Coupling | 60–70 | 110 | Broad substrate scope | High catalyst loading |
| Mitsunobu Reaction | 70–75 | 0–25 | Mild conditions | Costly reagents |
| Sulfone Reduction | 60–68 | 65 (reflux) | Avoids strong bases | Multi-step synthesis |
Functional Group Compatibility Challenges
Methoxy Group Stability
The methoxy group is susceptible to cleavage under strongly acidic or basic conditions. For instance, in, hydrolysis of acetylated intermediates requires controlled pH adjustment to preserve the methoxy substituent. Similarly, SNAr reactions must avoid prolonged exposure to bases like NaOH at elevated temperatures.
Fluorine Inertness
Fluorine’s strong electron-withdrawing nature stabilizes the aromatic ring against electrophilic attack but may hinder nucleophilic substitution. Patent CN107935858B highlights the use of NH3 in amination reactions to balance reactivity, a principle applicable to thiolation by adjusting nucleophile strength.
Industrial-Scale Considerations
Solvent Selection
Large-scale syntheses prioritize solvents with low toxicity and ease of removal. Patent WO2018207120A1 employs toluene and petroleum ether for extractions and crystallizations, reducing environmental and safety risks compared to DMF or DMSO.
Byproduct Management
Formation of disulfides (e.g., (EtS)2) during Ullmann coupling necessitates additives like dithiothreitol (DTT) to suppress oxidation. Additionally, patents and emphasize brine washes and sodium sulfate drying to remove residual water and inorganic salts.
Emerging Methodologies
Photoredox Catalysis
Recent advances in photoredox systems enable C–S bond formation under visible light irradiation. For example, aryl diazonium salts coupled with thiols in the presence of Ru(bpy)3Cl2 achieve room-temperature thioetherification. While untested for this specific compound, such methods could bypass traditional heating requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl(5-fluoro-2-methoxyphenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl(5-fluoro-2-methoxyphenyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(5-fluoro-2-methoxyphenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity for certain enzymes or receptors. The sulfane group may also play a role in modulating its reactivity and stability.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to three analogs:
Reactivity and Stability
- Hydrogen Bonding : this compound forms centrosymmetric dimers via O–H∙∙∙O interactions, enhancing crystalline stability. This contrasts with analogs lacking carboxyl groups, which may exhibit weaker intermolecular forces .
- Oxidative Stability: Unlike sulfane sulfur compounds (e.g., persulfides or polysulfides), which are highly reactive and involved in redox signaling , thioethers like this compound are more stable.
Analytical Detection
Market and Industrial Relevance
- Nitro-Substituted Analogs : Compounds like isopropyl(2-nitrophenyl)sulfane are studied for agrochemical applications due to the electron-withdrawing nitro group, which differs from the fluorine-directed pharmaceutical focus of this compound .
Biological Activity
Ethyl(5-fluoro-2-methoxyphenyl)sulfane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfane group attached to a phenyl ring, which is substituted with a fluorine atom and a methoxy group. The general structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
- Antidepressant-Like Activity : Research has indicated that compounds related to this compound exhibit antidepressant-like effects. A study demonstrated that derivatives of this compound showed significant efficacy in the forced swim test in mice, indicating potential antidepressant properties through serotonin reuptake inhibition .
- Enzyme Inhibition : this compound may act as an inhibitor for various enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes. These enzymes are crucial in regulating intracellular signaling pathways and inflammatory responses .
- Antimicrobial Activity : There is emerging evidence suggesting that compounds with similar structures may possess antimicrobial properties. The presence of the methoxy and fluoro groups is believed to enhance their effectiveness against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Serotonin Reuptake Inhibition : Compounds derived from this structure have been shown to inhibit serotonin reuptake transporters, thereby increasing serotonin levels in the synaptic cleft and enhancing mood .
- Cyclooxygenase Inhibition : The potential anti-inflammatory effects are attributed to the inhibition of COX enzymes, which play a key role in the synthesis of pro-inflammatory mediators .
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy of Related Compounds
| Compound | IC50 (nM) | Activity Type | Reference |
|---|---|---|---|
| This compound | 127 | Serotonin Reuptake | |
| Related SSRI | 200 | Serotonin Reuptake | |
| PDE4 Inhibitor | 2.0 | Enzyme Inhibition |
Case Study 1: Antidepressant Effects
In a study conducted on mice, derivatives of this compound were administered to assess their antidepressant-like effects. The results indicated that these compounds significantly reduced immobility time in the forced swim test compared to controls, suggesting enhanced mood elevation through serotonin modulation .
Case Study 2: Antimicrobial Testing
A series of compounds structurally related to this compound were tested against multidrug-resistant strains of E. coli and MRSA. The results demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 2–64 μg/mL, highlighting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl(5-fluoro-2-methoxyphenyl)sulfane?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-ether formation between 5-fluoro-2-methoxyphenylthiol and ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Optimization of reaction time and temperature is critical to minimize side products like disulfides. Characterization via -NMR and -NMR should confirm the ethylsulfanyl group's integration and coupling patterns .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies fluorine substitution, while -NMR resolves methoxy and ethylsulfanyl protons.
- IR : Confirms C-S (600–700 cm) and aromatic C-F (1100–1250 cm) bonds.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) for structural validation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests under varying temperatures (4°C, room temperature) and atmospheres (N₂ vs. air) should be conducted. Monitor degradation via HPLC or TLC. Crystallographic studies suggest that hydrogen-bonded dimerization (e.g., O-H⋯O interactions) may enhance solid-state stability, but solution-phase oxidation of the sulfanyl group requires inert storage conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., -NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
- DFT calculations : Predict theoretical NMR chemical shifts and coupling constants for comparison.
- Cross-validation : Use complementary techniques like mass spectrometry (HRMS) or X-ray crystallography to confirm molecular identity .
Q. What strategies optimize the detection of sulfane sulfur derivatives in biological systems?
- Methodological Answer :
- Fluorescent probes (e.g., SSP2): Enable real-time, non-destructive tracking via sulfane sulfur-mediated cyclization, validated using confocal microscopy .
- Reductant-based assays : Treat samples with DTT to convert sulfane sulfur to HS, quantified via gas chromatography or monobromobimane trapping .
Q. How do substituents (fluoro, methoxy) influence the compound’s electronic and steric properties?
- Methodological Answer :
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate Mulliken charges and frontier molecular orbitals.
- X-ray crystallography : Compare bond lengths and angles with analogs (e.g., 5-chloro derivatives) to assess steric effects.
- Hammett plots : Correlate substituent electronic effects with reaction kinetics (e.g., nucleophilic aromatic substitution) .
Q. What intermolecular interactions dominate in the crystal lattice, and how do they affect solubility?
- Methodological Answer : Crystallographic studies reveal:
- Hydrogen-bonded dimers : Stabilize the lattice via O-H⋯O interactions.
- Aromatic stacking : Adjacent benzene and furan rings engage in π-π interactions, reducing solubility in nonpolar solvents. Solubility can be improved using polar aprotic solvents (e.g., DMSO) .
Q. How can biological activity assays be designed to evaluate sulfane sulfur’s redox modulation?
- Methodological Answer :
- Cellular models : Use HEK293 or HeLa cells treated with the compound; monitor ROS levels via DCFH-DA fluorescence.
- Thioredoxin reductase inhibition assays : Measure NADPH consumption spectrophotometrically.
- Sulfane sulfur-specific probes : Track intracellular localization and concentration dynamics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
